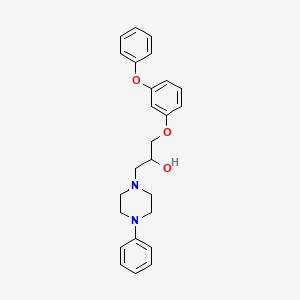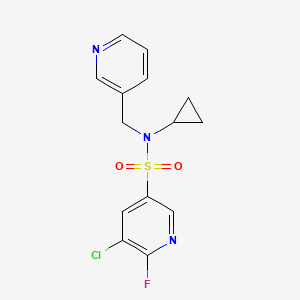
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)tetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of organic synthetic intermediate and pharmaceutical intermediate . It is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Molecular Structure Analysis
The empirical formula of this compound is C15H25NO5 . The InChI code is 1S/C15H25NO5/c1-15(2,3)21-14(19)16-8-6-10(7-9-16)11-4-5-12(20-11)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight is 299.37 .Scientific Research Applications
Asymmetric Synthesis
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)tetrahydrofuran-2-carboxylic acid is utilized in asymmetric synthesis, such as the synthesis of trans-2,3-piperidinedicarboxylic acid derivatives. This process involves enantiomerically pure compounds synthesized from starting materials like L-aspartic acid beta-tert-butyl ester, through a series of steps including hydroboration, oxidation, and reductive amination (Xue et al., 2002).
Preparation of Orthogonally Protected Amino Acid Analogs
Another application is in preparing orthogonally protected Cα,Cα‐disubstituted amino acid analogs of lysine, which are important in peptide synthesis. These compounds are synthesized using a variety of reactions including the use of 1-tert-butoxycarbonylpiperidine-4-spiro-5′-(1′,3′-bis(tert-butoxycarbonyl)hydantoin and other related compounds (Hammarström et al., 2005).
Catalytic Reactions
This compound is also involved in catalytic reactions, like the Pfitzinger reaction, to synthesize quinoline-4-carboxylic acids fused with various heterocycles. These acids further react to form various esters and amides, showcasing the compound's versatility in synthetic organic chemistry (Moskalenko et al., 2011).
Synthesis of Dipeptides
It is also used in the synthesis of dipeptides, like Boc-D-Ala-L-Pip-NH(i)Pr, a pipecolic acid-containing dipeptide. This compound adopts a specific conformation and is useful in peptide and protein synthesis (Didierjean et al., 2002).
Intermediate in Biologically Active Compounds
The compound serves as an intermediate in the synthesis of biologically active compounds, such as crizotinib. Its versatility is highlighted in various synthetic pathways, underlining its importance in medicinal chemistry (Kong et al., 2016).
Mixed Ligand Complexes
In inorganic chemistry, it is used in the preparation of mixed ligand complexes, such as those involving technetium and rhenium. These complexes have applications in labeling bioactive molecules and modifying their physico-chemical properties (Mundwiler et al., 2004).
Acetyl-CoA Carboxylase Inhibitors
The compound is also a part of the synthesis of acetyl-CoA carboxylase inhibitors, demonstrating its utility in the development of treatments for metabolic diseases (Chonan et al., 2011).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Future Directions
properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-15(2,3)21-14(19)16-8-6-10(7-9-16)11-4-5-12(20-11)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBUIHVVVXOVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2467448.png)
![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467449.png)
![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)

![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)

![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)
![(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2467461.png)
![3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)
